molecular formula C27H27ClN4O6 B2981147 (E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 685859-99-8

(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2981147
CAS RN: 685859-99-8
M. Wt: 538.99
InChI Key: KAHKNJBYOGSKMJ-JJKYIXSRSA-N
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Description

(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C27H27ClN4O6 and its molecular weight is 538.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Convenient Synthesis of Derivatives : A study reported a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. The process involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives at room temperature, leading to a variety of compounds with potential for further biological activity investigations (Mohamed, 2021).

  • Dynamic NMR Spectroscopic Study : Another research effort focused on the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives, revealing insights into prototropic tautomerism through dynamic NMR spectroscopy. The study highlighted the importance of understanding the dynamic behavior of such compounds for their application in medicinal chemistry and material science (Yavari et al., 2002).

Potential Biological Activities

  • Anti-Inflammatory and Analgesic Agents : Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).

  • Antioxidant Agents : The synthesis and characterization of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were explored for their antioxidant properties. Evaluation through DPPH assay and hydroxy radical-induced DNA strand scission assay revealed promising antioxidant activity among the synthesized compounds, highlighting their potential for further development as antioxidant agents (Asha et al., 2009).

properties

IUPAC Name

ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN4O6/c1-5-37-25(34)20-16-19-22(29-21-8-6-7-13-31(21)24(19)33)32(14-15-36-4)23(20)30-26(35)27(2,3)38-18-11-9-17(28)10-12-18/h6-13,16H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHKNJBYOGSKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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